N4,N4'-di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4’-di([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine: is an organic compound that belongs to the class of triarylamines. It is known for its electron-rich properties and is commonly used as a hole transport or hole injection layer material in organic light-emitting diodes (OLEDs) and perovskite solar cells . The compound is characterized by its extended structure, which includes four triarylamine units, making it highly effective in improving current efficiency at interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4’-di([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl-4,4’-diyl with N-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs sublimation techniques to achieve high purity levels (>99%). Sublimation is a process where the compound transitions from a solid to a gas without passing through a liquid phase, allowing for the removal of impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is widely used in the field of organic electronics, particularly in the development of OLEDs and perovskite solar cells. It serves as a hole transport layer material, enhancing the efficiency of these devices .
Biology and Medicine:
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) within electronic devices, thereby improving their efficiency. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where the compound helps to balance the flow of electrons and holes .
Comparison with Similar Compounds
- N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine (TPD)
- N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB)
Comparison: N4,N4’-di([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its extended structure, which includes four triarylamine units. This structure enhances its electron-rich properties and makes it more effective as a hole transport material compared to TPD and NPB, which have simpler structures .
Properties
IUPAC Name |
4-phenyl-N-[4-[4-(4-phenylanilino)phenyl]phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2/c1-3-7-27(8-4-1)29-11-19-33(20-12-29)37-35-23-15-31(16-24-35)32-17-25-36(26-18-32)38-34-21-13-30(14-22-34)28-9-5-2-6-10-28/h1-26,37-38H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZSBQFUEJWRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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